REACTION_SMILES
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[C:18]([O:19][CH2:24][CH3:25])(=[O:20])[O:21][CH2:22][CH3:23].[CH3:12][N:13]([CH3:14])[CH2:15][CH2:16][OH:17].[CH3:1][N:2]([CH2:3][CH2:5][O:6][CH2:7][CH2:8][N:9]([CH3:10])[CH3:11])[CH3:4]>>[C:5]([O:6][CH2:7][CH2:8][N:9]([CH3:10])[CH3:11])([O:17][CH2:16][CH2:15][N:13]([CH3:12])[CH3:14])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCOCCN(C)C
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Name
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Type
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product
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Smiles
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CN(C)CCOC(=O)OCCN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |